

Technical Guide: 1-(3-Methyloxetan-3-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Methyloxetan-3-yl)ethanone

Cat. No.: B572264

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methyloxetan-3-yl)ethanone is a heterocyclic ketone incorporating a strained four-membered oxetane ring. The oxetane motif has garnered significant interest in medicinal chemistry and drug discovery. Its unique stereoelectronic properties and ability to act as a polar, metabolically stable bioisostere for more common functional groups, such as gem-dimethyl or carbonyl groups, make it an attractive component in the design of novel therapeutic agents.^{[1][2][3]} The incorporation of an oxetane ring can favorably modulate key physicochemical properties of a molecule, including aqueous solubility, lipophilicity, and metabolic stability.^{[2][3]} This technical guide provides a comprehensive overview of **1-(3-Methyloxetan-3-yl)ethanone**, including its chemical properties, a detailed synthesis protocol, and its relevance in the broader context of drug discovery.

Chemical Properties and Data

The IUPAC name for the compound is **1-(3-Methyloxetan-3-yl)ethanone**. It is also known by the synonyms Ethanone, 1-(3-methyl-3-oxetanyl)- and 1-(3-methyloxetan-3-yl)ethan-1-one. Below is a summary of its key chemical data.

Property	Value	Reference
CAS Number	1363381-04-7	[4]
Molecular Formula	C ₆ H ₁₀ O ₂	[5]
Molecular Weight	114.14 g/mol	[5]
Canonical SMILES	CC(=O)C1(C)COC1	[5]
InChI	InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3	[5]
InChI Key	QDRLIWQZUUUGX-UHFFFAOYSA-N	[5]
Appearance	Solid	[5]
Purity	97%	[5]

Experimental Protocols: Synthesis

While a specific peer-reviewed synthesis protocol for **1-(3-methyloxetan-3-yl)ethanone** is not readily available in the searched literature, a plausible and commonly employed synthetic route for analogous compounds involves the oxidation of the corresponding secondary alcohol. This hypothetical protocol is detailed below, based on general organic synthesis principles.

Hypothetical Synthesis of **1-(3-Methyloxetan-3-yl)ethanone**

This protocol describes a two-step synthesis starting from the commercially available 3-methyl-3-oxetanemethanol. The first step involves a Grignard reaction to introduce the acetyl group precursor, followed by an oxidation to yield the final ketone.

Step 1: Synthesis of 1-(3-Methyloxetan-3-yl)ethanol

- Reaction: Grignard reaction of 3-methyl-3-oxetanemethanol with methylmagnesium bromide.
- Reagents and Materials:
 - 3-Methyl-3-oxetanemethanol

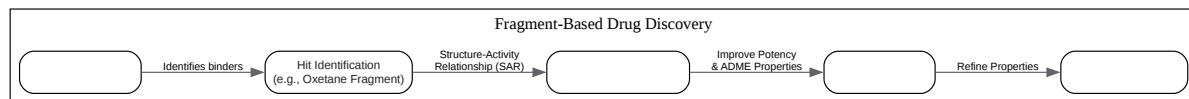
- Methylmagnesium bromide (in a suitable ether solvent, e.g., diethyl ether or THF)
- Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride solution
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Procedure:
 - To a stirred solution of 3-methyl-3-oxetanemethanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add methylmagnesium bromide solution dropwise from a dropping funnel.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1-(3-methyloxetan-3-yl)ethanol.
- Purify the crude product by flash column chromatography on silica gel.

Step 2: Oxidation of 1-(3-Methyloxetan-3-yl)ethanol to **1-(3-Methyloxetan-3-yl)ethanone**

- Reaction: Oxidation of the secondary alcohol to a ketone.
- Reagents and Materials:
 - 1-(3-Methyloxetan-3-yl)ethanol (from Step 1)
 - Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)
 - Anhydrous dichloromethane (DCM)
 - Silica gel
 - Round-bottom flask
 - Magnetic stirrer
- Procedure:
 - To a stirred suspension of pyridinium chlorochromate (PCC) and silica gel in anhydrous dichloromethane, add a solution of 1-(3-methyloxetan-3-yl)ethanol in anhydrous dichloromethane.
 - Stir the reaction mixture at room temperature for 2-4 hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude **1-(3-methyloxetan-3-yl)ethanone** by flash column chromatography on silica gel.


Role in Drug Discovery and Medicinal Chemistry

Currently, there is no specific information available in the searched literature regarding the biological activity or involvement of **1-(3-methyloxetan-3-yl)ethanone** in any signaling pathways. However, the oxetane moiety is a recognized pharmacophore with significant applications in drug design.

Oxetanes are often employed as isosteres for gem-dimethyl and carbonyl groups.[2][3] This substitution can lead to improvements in:

- Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to a gem-dimethyl group.[2]
- Aqueous Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the aqueous solubility of a compound.[2]
- Three-Dimensionality: The puckered structure of the oxetane ring can increase the three-dimensional character of a molecule, which can be advantageous for binding to protein targets.[3]

The logical workflow for utilizing an oxetane-containing fragment like **1-(3-methyloxetan-3-yl)ethanone** in a drug discovery program is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(3-Methyl-oxetan-3-yl)ethanone | 1363381-04-7 [amp.chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- To cite this document: BenchChem. [Technical Guide: 1-(3-Methyloxetan-3-yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572264#1-3-methyloxetan-3-yl-ethanone-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com